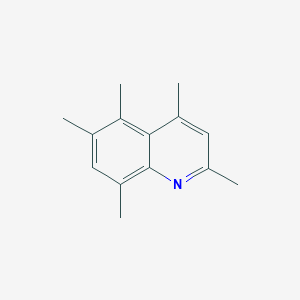
2,4,5,6,8-Pentamethylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5,6,8-Pentamethylquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound Quinolines are known for their diverse applications in medicinal chemistry, particularly due to their pharmacological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5,6,8-Pentamethylquinoline typically involves the alkylation of quinoline derivatives. One common method is the Friedländer synthesis, which involves the reaction of aniline with β-ketoesters under acidic conditions to form quinoline derivatives . The methylation of these derivatives can be achieved using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedländer synthesis followed by methylation. The reaction conditions are optimized to ensure high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,5,6,8-Pentamethylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the methyl groups, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinolines.
Substitution: Halogenated quinoline derivatives.
Applications De Recherche Scientifique
2,4,5,6,8-Pentamethylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4,5,6,8-Pentamethylquinoline involves its interaction with various molecular targets. In biological systems, it can bind to DNA, inhibiting DNA synthesis and causing oxidative stress, which leads to cell death. This mechanism is particularly relevant in its potential anticancer activity . The compound’s ability to scavenge free radicals also contributes to its antioxidant properties.
Comparaison Avec Des Composés Similaires
Quinoline: The parent compound, known for its antimalarial properties.
Isoquinoline: A structural isomer with different pharmacological properties.
2,4,6-Trimethylquinoline: A derivative with fewer methyl groups, affecting its chemical reactivity and applications.
Uniqueness: 2,4,5,6,8-Pentamethylquinoline is unique due to the presence of five methyl groups, which enhance its lipophilicity and potentially its ability to cross biological membranes. This structural modification can lead to improved pharmacokinetic properties and increased efficacy in various applications.
Propriétés
Numéro CAS |
50519-33-0 |
|---|---|
Formule moléculaire |
C14H17N |
Poids moléculaire |
199.29 g/mol |
Nom IUPAC |
2,4,5,6,8-pentamethylquinoline |
InChI |
InChI=1S/C14H17N/c1-8-6-10(3)14-13(12(8)5)9(2)7-11(4)15-14/h6-7H,1-5H3 |
Clé InChI |
AXTCFZADVBLMAW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1C)C(=CC(=N2)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


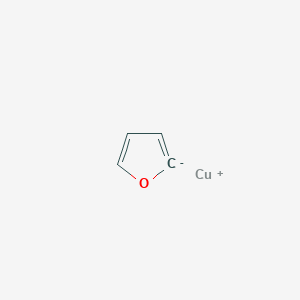
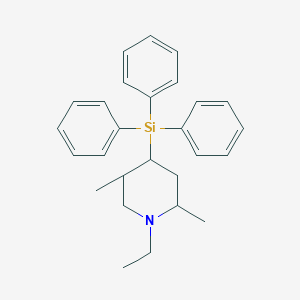


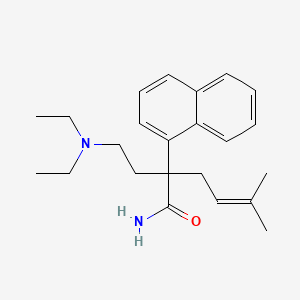
![Tricyclo[4.2.1.0(2,5)]non-2(5)-ene](/img/structure/B14667301.png)

![2,4-Diamino-5-[2-[2-naphthyl]ethyl]quinazoline](/img/structure/B14667323.png)
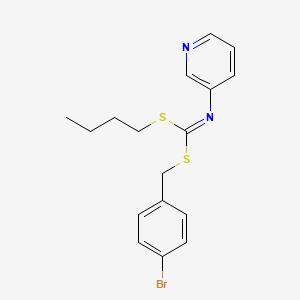
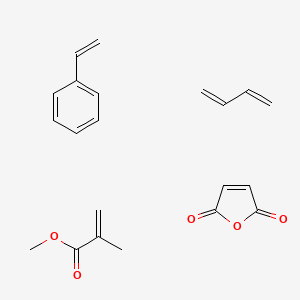

![3-[(2-Phenylhydrazinyl)methyl]-1H-indole](/img/structure/B14667356.png)
![4-Methyloctahydropyrido[2,1-c][1,4]oxazine](/img/structure/B14667358.png)

